BMS-986143 is a novel compound developed as a selective inhibitor of Bruton's tyrosine kinase, which is a critical target in the treatment of various autoimmune diseases, particularly rheumatoid arthritis. This compound has garnered attention due to its potential therapeutic applications and its unique molecular structure that enhances its efficacy compared to earlier inhibitors.
BMS-986143 is classified as a small-molecule inhibitor and belongs to the chemical class of pyridopyrimidinediones. It was designed through systematic structure-activity relationship studies aimed at optimizing the potency and selectivity for Bruton's tyrosine kinase inhibition. The compound is part of ongoing research efforts by Bristol Myers Squibb, focusing on developing new treatments for autoimmune disorders .
The synthesis of BMS-986143 involves multiple steps, utilizing various reagents and conditions to achieve the desired molecular structure. The general synthetic route includes:
The synthesis process has been documented in detail, highlighting specific reaction conditions, yields, and characterizations through techniques like nuclear magnetic resonance and mass spectrometry .
BMS-986143 features a complex molecular architecture characterized by a pyridopyrimidine core. Its molecular formula is CHClNO, with a molecular weight of approximately 368.21 g/mol. The compound's structure can be represented as follows:
BMS-986143 undergoes specific chemical reactions that are essential for its pharmacological activity:
The mechanism of action for BMS-986143 primarily involves the inhibition of Bruton's tyrosine kinase activity. By binding to the active site of this enzyme, BMS-986143 prevents its activation, thereby disrupting downstream signaling pathways that contribute to inflammatory processes in autoimmune diseases.
BMS-986143 exhibits several notable physical and chemical properties:
BMS-986143 has significant potential applications in the field of pharmacology:
The ongoing research aims to further elucidate its pharmacokinetics and long-term efficacy in clinical settings, potentially expanding its applications to other autoimmune disorders .
CAS No.: 2322-77-2
CAS No.: 8031-14-9
CAS No.: 100572-96-1
CAS No.:
CAS No.:
CAS No.: 668462-13-3